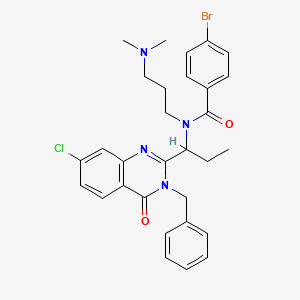

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide

Descripción general

Descripción

CK0106023 es un inhibidor potente y específico de la proteína del huso cinético (KSP), también conocida como Eg5 humana. KSP es un miembro de la superfamilia de proteínas motoras de microtúbulos de la kinesina, que desempeñan funciones esenciales en la función del huso mitótico. CK0106023 ha mostrado una actividad antitumoral significativa al causar detención mitótica e inhibición del crecimiento en varias líneas celulares tumorales humanas .

Métodos De Preparación

La preparación de CK0106023 implica la optimización química sintética para obtener el enantiómero R, que es la molécula efectiva en los ensayos basados en células y in vitro . Las rutas sintéticas detalladas y las condiciones de reacción no se mencionan explícitamente en la literatura disponible, pero el compuesto se sintetiza típicamente mediante una serie de reacciones químicas que involucran la formación de un análogo de quinazolinona .

Análisis De Reacciones Químicas

CK0106023 experimenta diversas reacciones químicas, centrándose principalmente en su interacción con el dominio motor ATPasa de KSP. Actúa como un inhibidor alostérico, uniéndose al dominio motor e inhibiendo su actividad ATPasa . El compuesto es específico para KSP entre las kinesinas probadas, y su inhibición conduce a la formación de figuras mitóticas monopolares, lo que provoca detención mitótica e inhibición del crecimiento en las células tumorales .

Aplicaciones Científicas De Investigación

CK0106023 se ha estudiado ampliamente por sus propiedades antitumorales. Ha mostrado resultados prometedores en la inhibición del crecimiento de líneas celulares tumorales humanas y la inducción de detención mitótica . El compuesto se ha probado en ratones con tumores, donde exhibió actividad antitumoral comparable o superior a la del paclitaxel . La especificidad de CK0106023 para KSP lo convierte en una herramienta valiosa en la investigación del cáncer, particularmente en el desarrollo de nuevas terapias anticancerígenas antimitóticas .

Mecanismo De Acción

CK0106023 ejerce sus efectos actuando como un inhibidor alostérico del dominio motor ATPasa de KSP. Se une al dominio motor, inhibiendo su actividad ATPasa con una alta afinidad (K_i de 12 nM) . Esta inhibición interrumpe la formación de un huso mitótico bipolar, lo que lleva a la detención mitótica y la inhibición del crecimiento en las células tumorales . La especificidad del compuesto para KSP asegura que se dirige a la función del huso mitótico sin afectar otros procesos celulares basados en microtúbulos .

Comparación Con Compuestos Similares

CK0106023 se compara con otros inhibidores de Eg5 como el monastrol y el terpendol E. Entre estos, CK0106023 es el inhibidor más efectivo de la actividad de Eg5 que se conoce hasta ahora . El monastrol y el terpendol E también se dirigen a Eg5, pero CK0106023 ha mostrado una potencia y especificidad superiores en la inhibición de KSP . Esta singularidad hace que CK0106023 sea un compuesto valioso en la investigación del cáncer y el desarrollo de terapias .

Propiedades

IUPAC Name |

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVLDHUUSWUATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955247 | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336115-72-1 | |

| Record name | CK-0106023 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336115721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CK-0106023 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38NRK3X01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

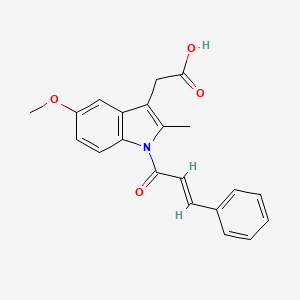

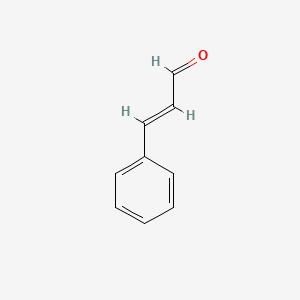

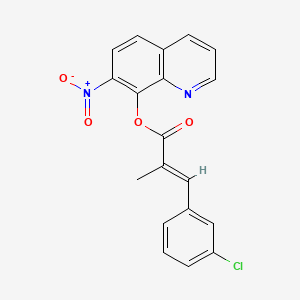

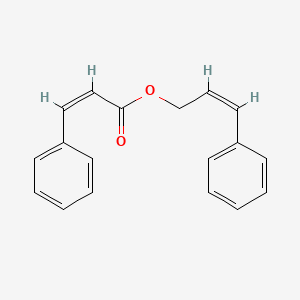

Feasible Synthetic Routes

Q1: What is the mechanism of action of CK0106023?

A: CK0106023 is an allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5. [] KSP is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. [, ] By binding to KSP, CK0106023 prevents the separation of centrosomes, leading to mitotic arrest and the formation of monopolar mitotic figures (monoasters). [, ] This disruption of cell division ultimately results in tumor cell death.

Q2: How potent is CK0106023 compared to other known KSP inhibitors?

A: CK0106023 exhibits a Ki of 12 nM for KSP, indicating high potency. [] This makes it significantly more potent than early KSP inhibitors like monastrol (IC50 = 30 μM) and terpendole E (IC50 = 14.6 μM). [] In fact, CK0106023 was found to be comparable or even superior to paclitaxel in terms of antitumor activity in preclinical studies. []

Q3: Is CK0106023 specific to KSP?

A: Research indicates that CK0106023 demonstrates selectivity for KSP. When tested against five different kinesins, it specifically inhibited KSP. [] This selectivity is promising as it suggests a reduced likelihood of off-target effects associated with inhibiting other kinesin family members.

Q4: What is the structural characterization of CK0106023?

A4: While the provided abstracts do not explicitly detail the spectroscopic data for CK0106023, its full chemical name is N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide. This information allows for the determination of its molecular formula and weight.

Q5: What is the in vivo efficacy of CK0106023?

A: Preclinical studies in tumor-bearing mice have demonstrated that CK0106023 exhibits significant antitumor activity. [] Notably, it induces the formation of monoasters in vivo, mirroring its observed effects on cultured cells. [] This further validates its mechanism of action and suggests its potential as an anti-cancer therapeutic.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B1669047.png)